molecular formula C10H11N3O B066313 [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 160388-56-7

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol

Cat. No.: B066313
CAS No.: 160388-56-7
M. Wt: 189.21 g/mol
InChI Key: XEOWXPICRQBFIT-UHFFFAOYSA-N
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Description

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol: is a chemical compound with the molecular formula C10H11N3O It is characterized by the presence of a triazole ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol typically involves the reaction of benzaldehyde with 1-methyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in substitution reactions, where the triazole ring or phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole or phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

    Hydroxyl Group: The presence of the hydroxyl group in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol imparts unique chemical reactivity and potential for hydrogen bonding, distinguishing it from its analogs.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOWXPICRQBFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428133
Record name {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-56-7
Record name {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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